tert-Butyl N-(2-((4-(4-(3-bromo-4-fluorophenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl)amino)ethyl)sulfamoylcarbamate
Description
This compound is a highly functionalized organic molecule featuring a tert-butyl sulfamoylcarbamate core linked to a heterocyclic system containing two oxadiazole rings and a substituted phenyl group (3-bromo-4-fluorophenyl). Its molecular complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic recognition motifs.
Properties
IUPAC Name |
tert-butyl N-[2-[[4-[4-(3-bromo-4-fluorophenyl)-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethylsulfamoyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrFN7O7S/c1-17(2,3)31-15(27)25-34(29,30)21-7-6-20-13-12(22-33-23-13)14-24-32-16(28)26(14)9-4-5-11(19)10(18)8-9/h4-5,8,21H,6-7H2,1-3H3,(H,20,23)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOMOYGWCJQWQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)NCCNC1=NON=C1C2=NOC(=O)N2C3=CC(=C(C=C3)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrFN7O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl N-(2-((4-(4-(3-bromo-4-fluorophenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl)amino)ethyl)sulfamoylcarbamate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the oxadiazole rings through cyclization reactions, followed by the introduction of the bromofluorophenyl group via electrophilic aromatic substitution. The final step involves the coupling of the intermediate with tert-butyl sulfamoylcarbamate under appropriate conditions to yield the target compound.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The oxadiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The bromofluorophenyl group can be reduced to the corresponding phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromofluorophenyl group can be substituted with other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Compounds containing oxadiazole moieties have been reported to exhibit significant anticancer properties. For instance, derivatives similar to tert-butyl N-(2-((4-(4-(3-bromo-4-fluorophenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl)amino)ethyl)sulfamoylcarbamate have shown effectiveness against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and T47D (breast cancer) . The introduction of electron-withdrawing groups at specific positions on the aromatic ring has been crucial for enhancing biological activity.
- Antimicrobial Properties :
- Drug Discovery :
Synthesis Techniques
The synthesis of this compound involves several steps:
- Formation of Oxadiazole Rings : Utilizing appropriate precursors to create the oxadiazole structures.
- Coupling Reactions : Employing coupling agents to link the oxadiazole derivatives with the sulfamoylcarbamate moiety.
- Purification : Techniques such as column chromatography are used to purify the synthesized compound .
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer efficacy of several oxadiazole derivatives against various human cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced cytotoxicity and selectivity towards cancer cells .
Case Study 2: Antimicrobial Testing
In another investigation, compounds similar to this compound were tested against common bacterial strains. The findings demonstrated promising antimicrobial activity, suggesting potential for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of tert-Butyl N-(2-((4-(4-(3-bromo-4-fluorophenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl)amino)ethyl)sulfamoylcarbamate involves its interaction with specific molecular targets. The oxadiazole rings can interact with enzymes and proteins, potentially inhibiting their activity. The bromofluorophenyl group can participate in halogen bonding, further modulating the compound’s biological activity. The sulfamoylcarbamate moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of tert-butyl carbamate derivatives with heterocyclic appendages. Below is a comparative analysis with structurally related compounds:
Key Findings:
Bioactivity: The target compound’s 3-bromo-4-fluorophenyl group may enhance binding affinity to hydrophobic enzyme pockets compared to methoxy or morpholino groups in analogues . Dual oxadiazole rings likely improve metabolic stability over single-oxazole derivatives, as oxadiazoles resist hydrolysis better than oxazoles .
Synthetic Challenges :
- The target compound requires multi-step synthesis due to its dual oxadiazole system. In contrast, analogues like compound 12 are synthesized via simpler Pd/C-catalyzed hydrogenation .
- Introducing the sulfamoyl group adds complexity compared to carbamate-only derivatives (e.g., BMS-337197 ) .
Thermal Stability :
- Melting points for similar tert-butyl carbamates range from 139–144°C, suggesting the target compound may exhibit comparable thermal stability .
Therapeutic Potential: Unlike BMS-337197 (explicitly linked to WDR5 degradation), the target compound’s bioactivity remains uncharacterized. However, its bromo-fluoro substituent aligns with pharmacophores in ferroptosis-inducing compounds (e.g., FINs), as seen in OSCC studies .
Biological Activity
The compound tert-Butyl N-(2-((4-(4-(3-bromo-4-fluorophenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl)amino)ethyl)sulfamoylcarbamate (CAS: 1204669-69-1) is a complex organic molecule characterized by multiple functional groups that confer significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a sulfamoyl carbamate moiety linked to oxadiazole derivatives, which are known for their diverse biological activities. The presence of bromine and fluorine substituents on the aromatic ring enhances its pharmacological profile.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity :
- Compounds containing oxadiazole rings have shown promising anticancer properties. In vitro studies indicate that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and others . The specific activity of tert-butyl N-(2-(...)) against these lines remains to be fully elucidated but is expected to be significant due to the structural similarities with known active compounds.
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Neuroprotective Effects :
The mechanisms through which tert-butyl N-(2-(...)) exerts its biological effects likely involve:
- Enzyme Inhibition : Compounds similar to this one have been shown to inhibit various enzymes such as histone deacetylases (HDACs), which play a role in cancer progression and inflammation .
- Receptor Modulation : The interaction with specific receptors involved in cell signaling pathways could explain its anticancer and anti-inflammatory properties.
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of similar oxadiazole derivatives against a panel of cancer cell lines. The results indicated an IC50 value ranging from 10 µM to 50 µM for several compounds in the series, suggesting moderate to high potency .
Study 2: Anti-inflammatory Activity
In a model of acute inflammation, compounds structurally related to tert-butyl N-(2-(...) demonstrated significant reductions in edema formation, correlating with COX inhibition assays that showed IC50 values below 20 µM .
Data Table: Biological Activities of Similar Compounds
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can intermediates be characterized?
Answer:
The compound can be synthesized via multi-step protocols involving Pd/C-catalyzed hydrogenation for deprotection (e.g., tert-butyl carbamate removal) and coupling reactions with sulfamoyl groups. Key intermediates should be purified using silica gel chromatography, followed by characterization via 1H NMR (to confirm proton environments) and 13C NMR (to verify carbon frameworks). Mass spectrometry (MS) is critical for validating molecular weight, with HPLC used to assess purity (>95% recommended) . For example, tert-butyl carbamate intermediates synthesized under hydrogenation conditions (10% Pd/C, H₂, ethanol) yield amines that can react with sulfamoyl chlorides in DMF .
Advanced: How can researchers optimize reaction yields when introducing sulfamoyl groups, given steric hindrance from the oxadiazole rings?
Answer:
Steric hindrance can be mitigated by:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of bulky intermediates.
- Temperature control : Slow addition of sulfamoyl chloride at 0°C minimizes side reactions.
- Catalyst use : Triethylamine or DIEA (N,N-diisopropylethylamine) as a base enhances nucleophilicity of the amine intermediate .
- Reaction monitoring : TLC or LC-MS can track progress, with yields typically improving from 60% to >80% after optimization .
Basic: What spectroscopic techniques are essential for confirming the structure of the final compound?
Answer:
- 1H/13C NMR : Identify proton environments (e.g., tert-butyl singlet at ~1.3 ppm) and confirm oxadiazole ring formation (distinct carbonyl signals at ~160-170 ppm) .
- High-resolution MS (HRMS) : Validate molecular formula (e.g., C₁₆H₁₉BrF₅N₅O₅S requires exact mass 568.0322) .
- IR spectroscopy : Detect sulfamoyl C=O stretches (~1700 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
Advanced: How should researchers address contradictory NMR data between synthesized batches?
Answer:
Discrepancies may arise from:
- Polymorphism : Recrystallize the compound in different solvents (e.g., ethyl acetate vs. hexane) to isolate stable crystal forms.
- Impurities : Use preparative HPLC to remove byproducts (e.g., unreacted sulfamoyl chloride).
- Stereochemical variation : Perform X-ray crystallography (if crystals are obtainable) or NOESY NMR to confirm spatial arrangements .
- Solvent effects : Ensure NMR spectra are acquired in consistent deuterated solvents (e.g., CDCl₃ or DMSO-d₆) .
Basic: What storage conditions are critical for maintaining the compound’s stability?
Answer:
- Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the sulfamoyl group.
- Moisture control : Use desiccants (e.g., silica gel) in storage vials.
- Light sensitivity : Protect from UV exposure by using amber glassware. Stability studies indicate >90% purity retention after 6 months under these conditions .
Advanced: How can computational methods predict the reactivity of the oxadiazole rings in nucleophilic substitution reactions?
Answer:
- DFT calculations : Model electron density maps to identify electrophilic sites (e.g., C-3 of 1,2,4-oxadiazole).
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications.
- Hammett constants : Use σ values to predict substituent effects on ring reactivity. For example, electron-withdrawing groups (e.g., -Br, -F) increase electrophilicity at C-3 .
Basic: What safety protocols are essential when handling intermediates containing bromo-fluorophenyl groups?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during reactions to avoid inhalation of volatile intermediates.
- Spill management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .
Advanced: How can researchers validate the purity of the compound for in vitro assays?
Answer:
- HPLC-DAD/ELSD : Use a C18 column (gradient: 5–95% acetonitrile in H₂O + 0.1% TFA) to detect impurities at 254 nm.
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
- Karl Fischer titration : Ensure water content <0.1% to prevent hydrolysis .
Basic: What are the common degradation pathways of this compound under acidic conditions?
Answer:
- Hydrolysis of tert-butyl carbamate : Cleavage occurs in HCl/ethyl acetate (4N, 1 hr) to yield primary amines.
- Oxadiazole ring opening : Prolonged exposure to strong acids (pH <2) can hydrolyze the 1,2,4-oxadiazole to a diamide. Monitor via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .
Advanced: How can researchers design analogs to improve metabolic stability without compromising activity?
Answer:
- Bioisosteric replacement : Substitute the sulfamoyl group with a sulfonamide or phosphonate to resist esterase cleavage.
- Steric shielding : Introduce bulky substituents (e.g., tert-butyl) adjacent to labile sites.
- Isotopic labeling : Use deuterium at α-positions to slow CYP450-mediated oxidation.
- In vitro microsomal assays : Compare half-life (t₁/₂) of analogs in liver microsomes to prioritize candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
